5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole
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Overview
Description
5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring. This compound is notable for its trifluoromethyl and chloromethyl substituents, which impart unique chemical properties. Isoxazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method includes the generation of nitrile oxides from aldoximes using oxidizing agents such as N-chlorosuccinimide or tert-butyl hypoiodite . The nitrile oxide then undergoes cycloaddition with an appropriate alkyne or alkene to form the isoxazole ring .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions and improved yields. The use of inexpensive and environmentally benign oxidizing systems, such as Oxone®–NaCl–Na₂CO₃, has been reported to be effective for the large-scale synthesis of isoxazoles .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole ring can undergo further cycloaddition reactions, expanding its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide, tert-butyl hypoiodite, Oxone®
Reducing Agents: Various metal hydrides and catalytic hydrogenation conditions.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making these compounds useful in the development of organic electronic materials.
Chemical Biology: The compound is used as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by affecting the electronic distribution and hydrophobic interactions . The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)isoxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Phenyl-4-(trifluoromethyl)isoxazole: Similar structure but without the chloromethyl group, affecting its chemical behavior.
Uniqueness
5-(Chloromethyl)-3-phenyl-4-(trifluoromethyl)isoxazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which provide a combination of reactivity and electronic properties not found in other isoxazole derivatives .
Properties
Molecular Formula |
C11H7ClF3NO |
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Molecular Weight |
261.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-phenyl-4-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C11H7ClF3NO/c12-6-8-9(11(13,14)15)10(16-17-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
MSJMQJQNXICGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(F)(F)F)CCl |
Origin of Product |
United States |
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